3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a dimethylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base. The final step involves the coupling of the oxadiazole intermediate with the benzenesulfonyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the oxadiazole moiety.
Scientific Research Applications
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The benzenesulfonyl group can act as an electrophilic center, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine: This compound shares the benzenesulfonyl and dimethylphenyl groups but differs in the presence of a thiophene ring and a fluorobenzoyl group.
Fluoro-benzenesulfonyl-functionalized 2-phenylthiazole-type iridium (III) complexes: These compounds also contain benzenesulfonyl groups and are used in materials science, particularly in organic light-emitting diodes (OLEDs).
Uniqueness
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-9-16(14(2)12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOVYZDRAHXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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